3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol
Overview
Description
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is a complex organic compound that features a quinoline core substituted with a benzyl-tetrahydropyridine moiety
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is the human dopamine D₂ receptor . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.
Mode of Action
The compound interacts with its target, the dopamine D₂ receptor, by binding to it. The main contact between the compound and the receptor is established through the protonatable nitrogen atom of the compound and the Asp (3.32) of the receptor . This interaction can lead to changes in the receptor’s activity, potentially influencing the signaling pathways it is involved in.
Biochemical Pathways
The compound’s interaction with the dopamine D₂ receptor can affect the dopaminergic signaling pathway . This pathway plays a significant role in the central nervous system, influencing motor control, reward, and reinforcement. Changes in this pathway can have downstream effects on these physiological processes .
Result of Action
The binding of the compound to the dopamine D₂ receptor can lead to changes in the receptor’s activity and the dopaminergic signaling pathway. These changes can potentially influence several physiological processes, including motor control, reward, and reinforcement .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with the dopamine D₂ receptor. Additionally, the presence of other molecules in the environment can also influence the compound’s action by competing for the same binding site on the receptor .
Biochemical Analysis
Biochemical Properties
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to bind to dopamine D2 receptors, which are G protein-coupled receptors involved in neurotransmission . The interaction between this compound and dopamine D2 receptors is characterized by the formation of stable complexes, which can influence the receptor’s activity and downstream signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors . It can alter gene expression patterns and impact cellular metabolism by influencing the activity of key metabolic enzymes. These changes can lead to alterations in cell function, including effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the dopamine D2 receptor, where it interacts with the receptor’s protonatable nitrogen atom and Asp (3.32) residue . This binding interaction can lead to the inhibition or activation of the receptor, resulting in changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in cellular metabolism and increased apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant effects on cellular energy balance and overall metabolic function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target biomolecules . The compound’s activity and function are influenced by its localization, as it needs to be in the right place at the right time to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved by the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Benzylation: The tetrahydropyridine intermediate is then benzylated using benzyl halides in the presence of a base such as sodium hydride.
Quinoline Formation: The final step involves the cyclization of the benzyl-tetrahydropyridine intermediate with an appropriate quinoline precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: The compound is used in research to understand its binding affinity and activity at various biological targets.
Chemical Biology: It serves as a probe to study the mechanisms of action of related compounds and their effects on biological systems.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole
- 6-Bromo-3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Uniqueness
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacological activities, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21-19(14-18-8-4-5-9-20(18)22-21)17-10-12-23(13-11-17)15-16-6-2-1-3-7-16/h1-10,14H,11-13,15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHUAFYOFQRHRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC3=CC=CC=C3NC2=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593828 | |
Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
783368-14-9 | |
Record name | 3-[1,2,3,6-Tetrahydro-1-(phenylmethyl)-4-pyridinyl]-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=783368-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)quinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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